molecular formula C24H22N2O2 B11341598 N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methoxybenzamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methoxybenzamide

Cat. No.: B11341598
M. Wt: 370.4 g/mol
InChI Key: KRONRNGAWUGYEB-UHFFFAOYSA-N
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Description

“Compound 3” , is a synthetic compound resulting from the coupling of ibuprofen (2-arylpropanoic acid) with tryptamine via an amide bond formation. Let’s explore its properties and applications.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methoxybenzamide

InChI

InChI=1S/C24H22N2O2/c1-28-19-13-11-18(12-14-19)24(27)26-15-21(17-7-3-2-4-8-17)22-16-25-23-10-6-5-9-20(22)23/h2-14,16,21,25H,15H2,1H3,(H,26,27)

InChI Key

KRONRNGAWUGYEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of Compound 3 involves the following steps:

    Coupling Reaction: Tryptamine (1) reacts with ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent.

Chemical Reactions Analysis

Compound 3 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include DCC for amide bond formation, as well as other standard organic synthesis methods. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

Compound 3 has diverse applications:

Comparison with Similar Compounds

Compound 3’s uniqueness lies in its hybrid structure, combining features of both ibuprofen and tryptamine. Similar compounds include naproxen (another NSAID) and other amides formed via DCC-mediated coupling .

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